

Application Notes and Protocols: PTG-0861 for the MV4-11 Cell Line

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Compound of Interest		
Compound Name:	PTG-0861	
Cat. No.:	B15581610	Get Quote

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Introduction

PTG-0861 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), demonstrating significant anti-leukemic activity in preclinical studies.[1][2] The MV4-11 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by an FLT3 internal tandem duplication (FLT3-ITD) mutation and serves as a valuable in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents. These application notes provide detailed protocols for utilizing PTG-0861 to study its effects on the MV4-11 cell line, including dosage recommendations, cell viability assays, apoptosis analysis, and western blot protocols to assess target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PTG-0861** in the context of the MV4-11 cell line.



Parameter	Value	Cell Line	Reference
HDAC6 IC50	5.92 nM	N/A	[3]
Cytotoxicity IC50	1.85 μM (72h)	MV4-11	[3]
Apoptosis Induction	Dose-dependent	MV4-11	[3]
Target Engagement (α-tubulin acetylation)	Effective at 500 nM (6h)	MV4-11	[3]

Experimental Protocols Cell Culture

The MV4-11 cell line is cultured in suspension.

- Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Cell Density: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
- Subculturing: Centrifuge the cell suspension at 125 x g for 5 minutes and resuspend the cell pellet in fresh media to the desired seeding density.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PTG-0861 on MV4-11 cells.

- Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 μ L/well).
- Treatment: Prepare a serial dilution of PTG-0861 in culture media and add to the wells.
 Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.



- Incubation: Incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in MV4-11 cells treated with PTG-0861.

- Seeding: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
- Treatment: Treat cells with varying concentrations of **PTG-0861** (e.g., 0.25 μ M, 1 μ M, 4 μ M) and a vehicle control for 18-48 hours.
- Cell Collection: Harvest cells by centrifugation at 300 x g for 5 minutes.
- · Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Analysis: Analyze the cells by flow cytometry within one hour of staining.

Western Blot for α-tubulin Acetylation

This protocol is to confirm the target engagement of **PTG-0861** by measuring the acetylation of its direct substrate, α -tubulin.

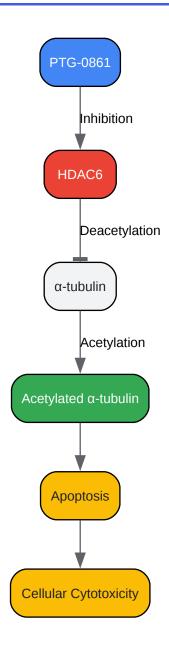
- Seeding and Treatment: Seed MV4-11 cells and treat with **PTG-0861** (e.g., 0.1 μ M, 0.5 μ M, 1 μ M, 5 μ M) for 6 hours.
- Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated- α -tubulin and α -tubulin (as a loading control) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

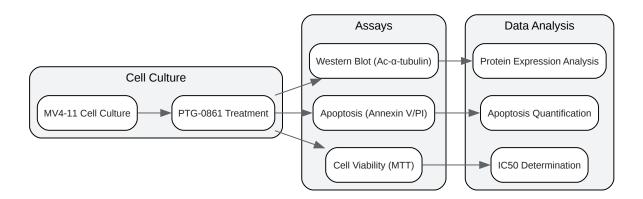




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Caption: **PTG-0861** inhibits HDAC6, leading to increased α -tubulin acetylation and subsequent apoptosis in MV4-11 cells.





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Caption: General experimental workflow for evaluating the effects of **PTG-0861** on the MV4-11 cell line.

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References

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- 2. Inhibitors of class I HDACs and of FLT3 combine synergistically against leukemia cells with mutant FLT3 PMC [pmc.ncbi.nlm.nih.gov]
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